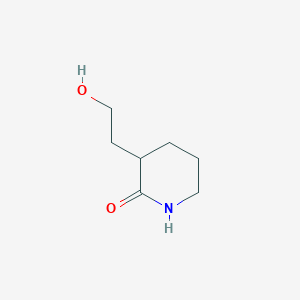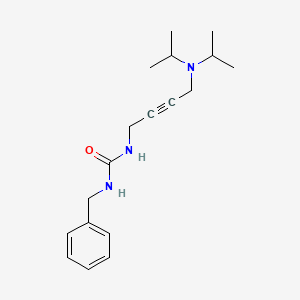![molecular formula C16H17N7O2 B2578949 N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1H-pyrazole-3-carboxamide CAS No. 1396674-64-8](/img/structure/B2578949.png)
N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1H-pyrazole-3-carboxamide” is a complex organic compound. It contains several functional groups, including a pyrazinyl group, an oxadiazolyl group, a cyclohexyl group, a pyrazole group, and a carboxamide group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar functional groups are often synthesized under solvothermal conditions . For example, oxadiazole derivatives are synthesized from furan by replacing two methylene groups with two nitrogen atoms .
Molecular Structure Analysis
The compound contains a five-membered oxadiazole ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . It also contains a pyrazinyl group, a cyclohexyl group, a pyrazole group, and a carboxamide group .
Scientific Research Applications
Significance in Drug Development
N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1H-pyrazole-3-carboxamide, as part of the broader family of 1,3,4-oxadiazole and pyrazole derivatives, plays a significant role in the development of new drugs due to its unique pharmacological properties. The 1,3,4-oxadiazole core, in particular, is notable for its diverse applications in pharmacology, demonstrating a wide range of activities such as antiviral, analgesic, anti-inflammatory, antitumor, and antioxidant properties. This makes compounds containing the 1,3,4-oxadiazole moiety valuable in medicinal chemistry for the development of efficacious and less toxic medicinal agents. The structural subunit of 1,3,4-oxadiazole is recognized for its significance in the creation of new drug candidates aimed at treating various diseases, underscoring its utility in the synthesis of biologically active molecules (Rana, Salahuddin, & Sahu, 2020).
Pyrazole Derivatives in Anticancer Research
Pyrazole derivatives, which include the specific structural features of this compound, have been identified as potent scaffolds for the development of anticancer agents. The research into pyrazoline derivatives has illuminated their broad biological effect, with a significant focus on anticancer activity. Various synthetic strategies employed to develop pyrazoline derivatives have demonstrated their high biological efficacy, making them a focal point of pharmaceutical chemistry in the search for novel anticancer compounds. This underscores the adaptability and the potential of pyrazoline derivatives in contributing to the development of new therapeutic agents targeting cancer (Ray et al., 2022).
Multicomponent Synthesis for Bioactive Derivatives
The multicomponent synthesis approach has been highlighted as a productive strategy in developing bioactive molecules containing pyrazole derivatives, illustrating the chemical versatility and potential pharmacological applications of these compounds. This method, emphasizing pot, atom, and step economy, has been particularly valuable in the synthesis of pyrazole derivatives with antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory activities. Such a synthesis approach aligns with the objectives of creating more biologically active molecules and potentially marketed drugs containing the pyrazole moiety, showcasing the breadth of research and development activities centered on these heterocyclic compounds (Becerra et al., 2022).
Biochemical Analysis
Biochemical Properties
Oxadiazole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways .
Cellular Effects
Oxadiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Properties
IUPAC Name |
N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2/c24-14(11-4-7-19-22-11)21-16(5-2-1-3-6-16)15-20-13(23-25-15)12-10-17-8-9-18-12/h4,7-10H,1-3,5-6H2,(H,19,22)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSPRWAKPAFNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)NC(=O)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2578870.png)



![1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2578876.png)
![[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2578879.png)
![6-butyl-4-(2-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2578882.png)

![N-[(2,6-Difluorophenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2578885.png)

![4-ethoxy-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2578887.png)
![ethyl 2-[5-(thiophen-3-yl)-1H-1,2,3,4-tetrazol-1-yl]acetate](/img/structure/B2578888.png)
![[1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2578889.png)
